molecular formula C4H6O3 B029462 4-Hydroxycrotonic acid CAS No. 24587-49-3

4-Hydroxycrotonic acid

Cat. No.: B029462
CAS No.: 24587-49-3
M. Wt: 102.09 g/mol
InChI Key: RMQJECWPWQIIPW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: trans-4-Hydroxycrotonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize trans-4-Hydroxycrotonic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

  • γ-Hydroxybutyric acid
  • γ-Crotonolactone
  • 4-o-chloro-phenyl-γ-hydroxycrotonic acid
  • 4-p-nitrophenyl-γ-hydroxycrotonic acid

Comparison: trans-4-Hydroxycrotonic acid is unique in its high affinity for the γ-hydroxybutyric acid receptor and its selective binding properties . Unlike γ-hydroxybutyric acid, it does not produce sedation due to its inability to bind to the γ-aminobutyric acid B receptor . This makes it a valuable tool for studying the γ-hydroxybutyric acid receptor without the confounding effects of sedation.

Properties

IUPAC Name

(E)-4-hydroxybut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQJECWPWQIIPW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027169
Record name trans-4-hydroxycrotonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycrotonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24587-49-3, 4013-24-5
Record name trans-4-Hydroxycrotonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24587-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-hydroxycrotonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxycrotonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycrotonic acid
Reactant of Route 2
4-Hydroxycrotonic acid
Reactant of Route 3
Reactant of Route 3
4-Hydroxycrotonic acid
Reactant of Route 4
Reactant of Route 4
4-Hydroxycrotonic acid
Reactant of Route 5
4-Hydroxycrotonic acid
Reactant of Route 6
4-Hydroxycrotonic acid
Customer
Q & A

Q1: What is the relationship between 4-hydroxycrotonic acid (T-HCA) and γ-hydroxybutyric acid (GHB)?

A1: this compound (T-HCA) is a naturally occurring substance in the central nervous system and is structurally similar to γ-hydroxybutyric acid (GHB). Research suggests that T-HCA may act as an endogenous ligand for the specific high-affinity binding sites that GHB interacts with. [, ] This suggests a potential competitive relationship between these two compounds. [, ]

Q2: What is the significance of developing high-affinity ligands for GHB binding sites?

A3: Developing high-affinity ligands like those derived from T-HCA holds significant potential for both target characterization and ligand identification for the high-affinity GHB binding sites. [] This could facilitate the development of new therapeutic agents targeting these sites.

Q3: Can you explain the metabolic pathway involving 1,4-butanediol, GHB, and T-HCA?

A4: 1,4-Butanediol (1,4-BD) is metabolized to GHB via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase. [, ] GHB can be further metabolized to both γ-aminobutyric acid (GABA) and T-HCA. [, ] Both GHB and T-HCA exhibit pharmacological activity at GHB receptors, while GABA acts on GABAB receptors. [, ] This interconnected metabolic pathway highlights the complex pharmacological effects associated with these compounds.

Q4: Has T-HCA been successfully labeled for use in research?

A6: Yes, T-HCA has been successfully tritiated at the 2,3 positions, resulting in T-HCA-[2,3-3H] with high specific radioactivity and radiochemical purity. [] This development enables researchers to further investigate the distribution, metabolism, and binding characteristics of T-HCA in biological systems.

Q5: Beyond its relationship with GHB, are there other applications for this compound?

A7: this compound serves as a key component in synthesizing a phosphorus-free crude oil metal chelating agent. [] This agent, comprising a terpolymer incorporating this compound, exhibits excellent metal chelating performance and is considered environmentally friendly. [] This application highlights the versatility of this compound in various chemical processes.

Q6: What are the implications of the structural analysis of T-HCA and its analogs?

A8: Crystal and molecular structure analysis of T-HCA and its analogs, such as trans-4-hydroxy-4-o-chlorophenylcrotonic acid (THCCA) and trans-4-hydroxy-4-p-nitrophenylcrotonic acid (THNCA), provides valuable insights into the spatial arrangement of atoms within the molecule. [] This information is crucial for understanding the structure-activity relationship and designing new analogs with improved pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.